1-Ethyl-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(2-methoxyethyl)urea is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.191 g/mol . This compound is part of the urea family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-(2-methoxyethyl)urea typically involves the reaction of ethyl isocyanate with 2-methoxyethylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Ethyl-3-(2-methoxyethyl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize the reaction rate and yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(2-methoxyethyl)urea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect protein synthesis and cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-(2-methoxyethyl)urea can be compared with other urea derivatives such as:
- 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea
- 1-(2-Methoxyethyl)-3-(2,6-xylyl)urea
- 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications
Eigenschaften
Molekularformel |
C6H14N2O2 |
---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
1-ethyl-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C6H14N2O2/c1-3-7-6(9)8-4-5-10-2/h3-5H2,1-2H3,(H2,7,8,9) |
InChI-Schlüssel |
DWGAKQMYNCAALF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.